2-(Pentafluorophenoxy)naphthalene
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Overview
Description
2-(Pentafluorophenoxy)naphthalene is an organic compound that features a naphthalene ring substituted with a pentafluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluorophenoxy)naphthalene typically involves the reaction of naphthalene with pentafluorophenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where naphthalene is treated with pentafluorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluorophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the pentafluorophenoxy group.
Oxidation and Reduction: It can undergo oxidation reactions to form quinones or other oxidized derivatives. Reduction reactions can also be performed to modify the aromatic ring.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine) and catalysts like iron or aluminum chloride.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
2-(Pentafluorophenoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pentafluorophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. The electron-withdrawing pentafluorophenoxy group can influence the reactivity and stability of the naphthalene ring, affecting its interactions with other molecules. This can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simple polycyclic aromatic hydrocarbon with similar structural features but lacking the pentafluorophenoxy group.
2-Fluoronaphthalene: A naphthalene derivative with a fluorine atom substituted at the 2-position.
1,8-Naphthalimide: A naphthalene derivative used in fluorescent probes and dyes.
Uniqueness
2-(Pentafluorophenoxy)naphthalene is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of advanced materials and specialized chemical reactions.
Properties
CAS No. |
62263-20-1 |
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Molecular Formula |
C16H7F5O |
Molecular Weight |
310.22 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenoxy)naphthalene |
InChI |
InChI=1S/C16H7F5O/c17-11-12(18)14(20)16(15(21)13(11)19)22-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
AWKKTFZMYVXROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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